N-Hydroxymethanimidamide

Vascular pharmacology Nitric oxide donation Endothelium-independent relaxation

N-Hydroxymethanimidamide (CAS 624-82-8; synonym formamidoxime, FAM), is the simplest aliphatic amidoxime (CH₄N₂O, MW 60.06 g/mol). It exists predominantly as the (Z)-amidoxime tautomer at equilibrium, with a reported melting point of 112–115 °C.

Molecular Formula CH4N2O
Molecular Weight 60.056 g/mol
Cat. No. B7721461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxymethanimidamide
Molecular FormulaCH4N2O
Molecular Weight60.056 g/mol
Structural Identifiers
SMILESC(=NO)N
InChIInChI=1S/CH4N2O/c2-1-3-4/h1,4H,(H2,2,3)
InChIKeyIONSZLINWCGRRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxymethanimidamide (Formamidoxime) Procurement Guide: Core Identity and Research-Use Scope for Scientific Buyers


N-Hydroxymethanimidamide (CAS 624-82-8; synonym formamidoxime, FAM), is the simplest aliphatic amidoxime (CH₄N₂O, MW 60.06 g/mol) . It exists predominantly as the (Z)-amidoxime tautomer at equilibrium, with a reported melting point of 112–115 °C [1]. The compound is commercially supplied as a white to off-white crystalline solid and is classified as an irritant (GHS hazard pictogram) . Its primary research value derives from two orthogonal capabilities: it functions as a cytochrome P450-dependent nitric oxide (NO) donor in vascular and tracheal smooth muscle , and it acts as a preferential inhibitor of replicative DNA synthesis through a mechanism analogous to, but quantitatively distinct from, hydroxyurea [2].

N-Hydroxymethanimidamide Selection Risk: Why In-Class Amidoxime Analogs Cannot Be Relied Upon for Equivalent Experimental Outcomes


Superficial structural similarity between N-hydroxymethanimidamide and other small amidoximes or oximes masks critical, assay-verified performance divergences. For example, hydroxyurea—the closest clinical comparator as a DNA synthesis inhibitor—is virtually inactive as an NO donor in isolated aortic rings, while formamidoxime elicits robust, endothelium-independent relaxation [1]. Conversely, the more potent NO donor formaldoxime (FAL) produces a larger blood pressure drop (maximal ΔMAP 33.66 vs 20.43 mm Hg) but may be less suitable for applications requiring a moderated hemodynamic response [2]. Even within the simple oxime series, hydrophilicity-driven in vivo vasodilator efficacy discriminates sharply: acetaldoxime and acetone oxime fail to produce significant blood pressure reduction, while formamidoxime, acetohydroxamic acid, and formaldoxime are effective [3]. These functional differences—rooted in CYP450 substrate specificity, tautomeric equilibria, and physicochemical partitioning—mean that generic amidoxime or oxime interchangeability is not supported by the quantitative evidence base.

N-Hydroxymethanimidamide Head-to-Head Evidence: Quantitative Differentiation Against Hydroxyurea, Formaldoxime, Acetaldehyde Oxime, and Class Benchmarks


Vasorelaxant NO-Donor Activity vs. Hydroxyurea in Isolated Rat Aortic Rings

In a direct head-to-head comparison using precontracted rat aortic rings, hydroxyurea and hydroxyguanidine were reported as 'almost inactive,' whereas formamidoxime (alongside acetaldoxime, acetone oxime, acetohydroxamic acid, and formaldoxime) elicited significant relaxation [1]. This functional divergence is attributed to differential CYP450-mediated oxidative cleavage of the C=NOH bond to release NO—a pathway accessible to formamidoxime but not to hydroxyurea . For procurement decisions in vascular biology or NO-signaling research, hydroxyurea cannot substitute for formamidoxime as an NO-donor probe.

Vascular pharmacology Nitric oxide donation Endothelium-independent relaxation

In Vivo Blood Pressure Lowering: Formamidoxime vs. Formaldoxime vs. Acetohydroxamic Acid

In conscious, chronically catheterized Wistar rats with endogenous NO synthesis inhibited by L-NAME (30 mg/kg i.v.), formamidoxime induced a pronounced dose-dependent blood pressure reduction [1]. The magnitude of this reduction was intermediate among the three active compounds tested. Critically, the contribution of NO to the blood pressure decrease differed substantially: NO accounted for the entire formaldoxime-induced decrease, a considerable part of the formamidoxime-induced change, but no significant contribution was found for acetohydroxamic acid [1]. Hydrophilicity was a key determinant of efficacy: less hydrophilic (acetaldoxime) or slightly hydrophobic (acetone oxime) compounds were ineffective [1]. This positions formamidoxime as a moderate-efficacy NO donor with a mixed NO-dependent/NO-independent vasodilator profile—distinct from both the purely NO-driven formaldoxime and the NO-independent acetohydroxamic acid.

In vivo cardiovascular pharmacology NO-mediated vasodilation Baroreflex modulation

DNA Synthesis Inhibition: Formamidoxime vs. Hydroxyurea in E. coli Macromolecular Synthesis

At 2 mg/mL in E. coli cultures, formamidoxime and hydroxyurea exhibited quantitatively comparable but non-identical inhibitory profiles across macromolecular synthesis [1]. Formamidoxime inhibited DNA synthesis by 91% (vs. 96% for hydroxyurea), RNA synthesis by 20% (vs. 17%), protein synthesis by 54% (vs. 60%), and lipopolysaccharide synthesis by 65% (vs. 48%) [1]. Notably, the bacteriostatic threshold for formamidoxime is ≤0.05 M, with higher concentrations proving bactericidal and accompanied by cellular DNA degradation [2]. This DNA synthesis inhibition is mechanistically linked to the compound's structural analogy to hydroxyurea, yet the subtle differences in macromolecular selectivity—particularly the greater inhibition of lipopolysaccharide synthesis (65% vs. 48%)—suggest that formamidoxime is not a simple hydroxyurea surrogate.

DNA synthesis inhibition Antiproliferative agents Microbial genetics

In Vivo Antitumor Activity: Formamidoxime vs. Acetamidoxime in Murine Leukemia Models

In a systematic evaluation of amidoxime analogs against L1210 leukemia in mice, formamidoxime, acetamidoxime, and 2-aminoacetamidoxime hydrochloride were identified as the three most active compounds [1]. All three were also active against P388 leukemia, while acetamidoxime showed only marginal activity against Lewis lung carcinoma [1]. The active amidoximes exhibited optimal antitumor efficacy when administered twice daily, 5 hours apart, for 8 days [1]. A noteworthy class-level observation is that most amidoximes in this series—including formamidoxime—produced excessive central nervous system stimulation as a dose-limiting side effect [1]. This positions formamidoxime within the top tier of antitumor-active amidoximes but highlights a shared toxicity liability that must be considered in in vivo experimental design.

Antitumor screening L1210 leukemia Amidoxime SAR

Surface-Lattice-Specific Electrochemical Adsorption and Reduction: Formamidoxime vs. Acetaldehyde Oxime on Pt Single Crystals

In 0.5 M H₂SO₄, formamidoxime (FNOH) and acetaldehyde oxime (ANOH) both undergo Faradaic reduction at Pt(111) and Pt(100) single-crystal surfaces, but with remarkable surface-geometry specificity in their adsorption and reduction behavior [1]. Extending the study to 0.1 M NaOH, formamidoxime reduction kinetics and UPD H kinetics were found to be substantially slower than in H₂SO₄, and the reduction process at Pt(111) is preceded by reversible FNOH adsorption in the double-layer potential range [2]. These electrochemical signatures—surface-lattice specificity, pH-dependent kinetics, and reversible pre-adsorption—are characteristic of formamidoxime and diverge from the behavior of acetaldehyde oxime, making FNOH a structurally defined probe molecule for studying organic electrosorption phenomena on well-ordered Pt surfaces.

Electrocatalysis Pt single-crystal electrochemistry Surface science

Corporal Smooth Muscle Relaxation: Formamidoxime vs. Formaldoxime and Cinnamaldoxime with Differential Tissue-Selective Mechanisms

In isolated mice corpora cavernosa (CC), formamidoxime (FAM), formaldoxime (FAL), and cinnamaldoxime (CAOx) all induced relaxation across a concentration range of 100 nmol/L–1 mmol/L [1]. However, mechanistic dissection revealed a critical tissue-selective divergence: the soluble guanylyl cyclase (sGC) inhibitor ODQ, the flavoprotein inhibitor diphenyliodonium chloride, and the CYP450 1A1 inhibitor 7-ethoxyresorufin substantially blocked FAL/FAM-induced relaxation in thoracic aorta and femoral artery but not in CC [1]. In the CC, only a small inhibition of the FAM response was observed with ODQ [1]. In vivo, intracavernosal injection of FAM increased intracavernosal pressure (maximal ICP/MAP: 52.91 ± 8.61% for FAM vs. 70.29 ± 2.88% for FAL) [2]. This establishes FAM as an NO-donating oxime with attenuated hemodynamic impact compared to FAL, yet retaining efficacy in CC via sGC-independent pathways—a differentiation relevant to tissue-targeted NO delivery research.

Erectile dysfunction research Corpora cavernosa physiology sGC-independent NO signaling

N-Hydroxymethanimidamide Application Scenarios: Where Quantitative Differentiation Drives Procurement Decisions


Vascular Pharmacology: NO Donor Probe with Partially NO-Independent Vasorelaxation

Formamidoxime's intermediate NO-dependence in blood pressure reduction—considerable but not complete, in contrast to the fully NO-dependent formaldoxime and the NO-independent acetohydroxamic acid—makes it uniquely suited for dissecting NO-mediated vs. NO-independent vasodilator pathways in vivo [1]. Its efficacy is hydrophilicity-dependent, distinguishing it from inactive, less hydrophilic structural analogs such as acetaldoxime and acetone oxime [1]. Researchers studying baroreflex-modulated cardiovascular responses can use formamidoxime as a tool compound where maximal NO-driven hypotension (as with formaldoxime) would confound interpretation.

Antiproliferative and Microbial Genetics Research: DNA Synthesis Inhibitor with Distinct LPS Selectivity

In E. coli, formamidoxime inhibits DNA synthesis nearly as potently as hydroxyurea (91% vs. 96%), but with 17 percentage points greater inhibition of lipopolysaccharide synthesis (65% vs. 48%) [2]. This differential fingerprint suggests utility in Gram-negative bacterial studies where LPS biosynthesis is a phenotypic endpoint. The bacteriostatic threshold at ≤0.05 M and bactericidal action above 0.05 M—with accompanying DNA degradation—provides a defined concentration window for experimental design [3].

Tissue-Selective NO Delivery: Corpora Cavernosa Relaxation via Non-sGC Mechanisms

Formamidoxime is one of the first oximes demonstrated to relax mice corpora cavernosa through mechanisms that are substantially sGC-independent and CYP450-independent in this tissue, despite being CYP450-dependent in vascular smooth muscle [4]. With a maximal ICP/MAP ratio of 52.91 ± 8.61% compared to formaldoxime's 70.29 ± 2.88%, formamidoxime offers a moderated hemodynamic profile while retaining erectile tissue efficacy [5]. This tissue-selectivity differentiation makes formamidoxime a valuable tool for studying compartmentalized NO signaling in autonomic physiology research.

Surface Electrochemistry: Probe Molecule for Pt Single-Crystal Adsorption Studies

Formamidoxime exhibits well-characterized, surface-lattice-specific electrochemical adsorption and reduction behavior on Pt(111) and Pt(100) surfaces, with pH-dependent kinetics that are markedly slower in alkaline than in acidic media [6]. Its reversible pre-adsorption at Pt(111) in NaOH, confirmed by cyclic voltammetry and electrochemical impedance spectroscopy, establishes it as a structurally defined reference probe for electrosorption mechanism studies—distinct from acetaldehyde oxime and other aliphatic oximes with different surface interaction profiles [7].

Quote Request

Request a Quote for N-Hydroxymethanimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.